4-Methylhentriacontane
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Overview
Description
4-Methylhentriacontane is a long-chain alkane hydrocarbon with the molecular formula C₃₂H₆₆ and a molecular weight of 450.8664 g/mol . It is a branched alkane, specifically a methyl-branched derivative of hentriacontane. This compound is part of a class of hydrocarbons known for their presence in natural waxes and cuticular lipids of insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhentriacontane typically involves the alkylation of hentriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: Using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation reaction.
Grignard Reaction: Reacting a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, leveraging continuous flow reactors to ensure efficient and scalable production. The specific methods can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylhentriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons:
Oxidation: Can be oxidized under controlled conditions to form alcohols, ketones, or carboxylic acids.
Substitution: Undergoes halogenation reactions, such as chlorination or bromination, to form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Formation of primary or secondary alcohols, ketones, and carboxylic acids.
Halogenation: Formation of mono- or poly-halogenated alkanes.
Scientific Research Applications
4-Methylhentriacontane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylhentriacontane in biological systems involves its integration into the lipid layers of cell membranes. This integration can affect membrane fluidity and permeability, influencing various cellular processes. In insects, it plays a role in forming a protective barrier on the cuticle, aiding in water retention and protection against desiccation .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane (C₃₁H₆₄): A straight-chain alkane with similar physical properties but lacks the methyl branching.
Nonacosane (C₂₉H₆₀): Another long-chain alkane, shorter by two carbon atoms, with similar applications in waxes and cuticular lipids.
Uniqueness
4-Methylhentriacontane’s uniqueness lies in its branched structure, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts. This branching can also affect its biological functions, particularly in the context of insect cuticular lipids .
Properties
CAS No. |
114749-82-5 |
---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
4-methylhentriacontane |
InChI |
InChI=1S/C32H66/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31-32(3)30-5-2/h32H,4-31H2,1-3H3 |
InChI Key |
MLFOVPIHBXENSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
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